molecular formula C19H27FN6O B5398402 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane

1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane

Cat. No. B5398402
M. Wt: 374.5 g/mol
InChI Key: MZLNOVIQKIFWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It has been widely studied for its potential use as a therapeutic agent due to its unique properties.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of neurons in the brain. By enhancing the activity of GABA, this compound may reduce the excitability of neurons, leading to its anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of GABA in the brain, leading to its anxiolytic, anticonvulsant, and sedative effects. Additionally, it has been shown to have a low potential for abuse and dependence, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane in lab experiments include its unique properties, such as its anxiolytic, anticonvulsant, and sedative effects. Additionally, it has a low potential for abuse and dependence, making it a safer alternative to other therapeutic agents. However, the limitations of using this compound in lab experiments include its cost and availability, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane. One potential direction is the further optimization of its synthesis method to improve yield and purity. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, the development of new analogs of this compound may lead to the discovery of even more effective therapeutic agents.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane involves the reaction of 4-fluorobenzyl chloride with isopropylamine to form 1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane. This intermediate is then reacted with 3-(1H-tetrazol-1-yl)propanoic acid to form the final product. The synthesis of this compound has been optimized for high yield and purity.

Scientific Research Applications

1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane has been studied for its potential use in various therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and sedative properties in animal models. Additionally, it has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and insomnia.

properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-(tetrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN6O/c1-15(2)18-13-25(19(27)8-11-26-14-21-22-23-26)10-3-9-24(18)12-16-4-6-17(20)7-5-16/h4-7,14-15,18H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLNOVIQKIFWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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